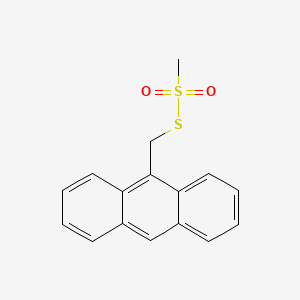
9-Anthracenylmethyl Methanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-Anthracenylmethyl Methanesulfonothioate involves the reaction of 9-anthracenemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions
Chemical Reactions Analysis
9-Anthracenylmethyl Methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide groups.
Substitution: The methanesulfonothioate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-Anthracenylmethyl Methanesulfonothioate has several scientific research applications:
Biology: The compound is utilized in studies involving the interaction of proteins and other biomolecules.
Medicine: While not used therapeutically, it serves as a model compound in drug development research.
Industry: It finds applications in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 9-Anthracenylmethyl Methanesulfonothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 9-Anthracenylmethyl Methanesulfonothioate include:
9-Anthracenemethanol: A derivative of anthracene with a hydroxymethyl group, used in similar organic synthesis reactions.
9-Anthracenylmethyl Methanesulfonate: Another sulfonate ester with similar reactivity but different functional groups.
9-Anthracenylmethyl Sulfide: A sulfur-containing derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific functional group, which imparts unique reactivity and applications in various fields of research.
Properties
Molecular Formula |
C16H14O2S2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
9-(methylsulfonylsulfanylmethyl)anthracene |
InChI |
InChI=1S/C16H14O2S2/c1-20(17,18)19-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3 |
InChI Key |
XBZKWSKMYBAKLH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


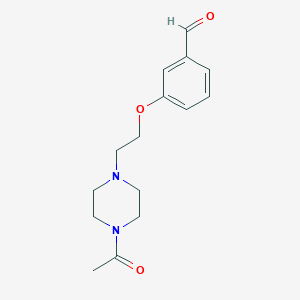
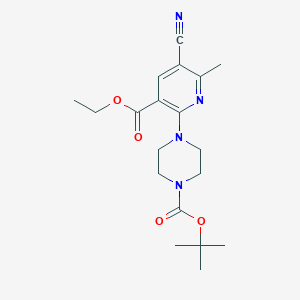

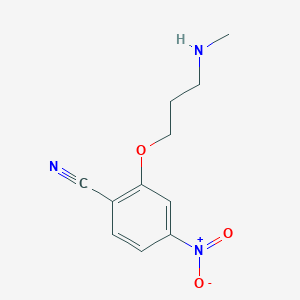
![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)
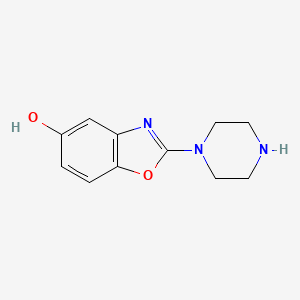

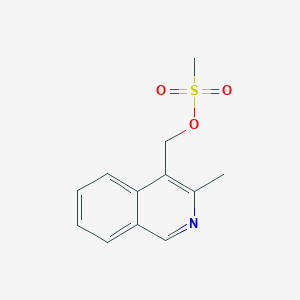
![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
![4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene](/img/structure/B13867091.png)
![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)
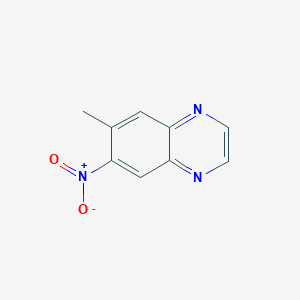
![methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)
